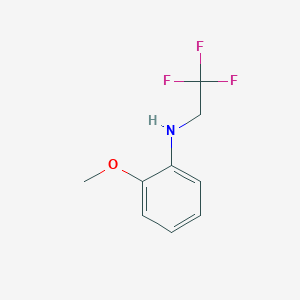

2-methoxy-N-(2,2,2-trifluoroethyl)aniline

描述

Significance of Fluorine in Organic and Medicinal Chemistry

Fluorine's impact on the properties of organic compounds is multifaceted and profound. Its high electronegativity can alter the acidity and basicity of nearby functional groups, influencing how a molecule interacts with biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation. Furthermore, the introduction of fluorine can significantly impact a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In some instances, fluorine-containing groups can also induce specific conformational changes in a molecule, which can be advantageous for binding to a target protein. nih.govresearchgate.net The trifluoromethyl group (-CF3), in particular, is a common bioisostere for other chemical groups and is known to enhance metabolic stability and binding affinity. nih.gov

Overview of Aniline (B41778) Derivatives in Contemporary Research

Aniline and its derivatives are versatile precursors in the synthesis of a vast range of organic compounds. They are integral to the production of dyes, polymers, and agrochemicals. In the pharmaceutical industry, the aniline scaffold is present in numerous approved drugs. The amino group of aniline is a key functional handle that allows for a variety of chemical transformations, making it an attractive starting point for the construction of complex molecules. The electronic properties of the aromatic ring can be readily tuned by the introduction of various substituents, further expanding the chemical space accessible from aniline-based starting materials.

Contextualization of 2-methoxy-N-(2,2,2-trifluoroethyl)aniline within Fluorinated Amine Chemistry

This compound is a specific example of a fluorinated amine. This class of compounds is of high interest due to the combined properties of the amine and the fluorine-containing substituent. The introduction of a trifluoroethyl group to the nitrogen of 2-methoxyaniline is expected to significantly decrease the basicity of the amine due to the strong electron-withdrawing nature of the trifluoromethyl group. This can have a profound effect on the compound's chemical reactivity and its potential interactions in a biological system.

The presence of the methoxy (B1213986) group at the ortho position of the aniline ring further modulates the electronic and steric properties of the molecule. The methoxy group is generally considered an electron-donating group through resonance, but it also exhibits an electron-withdrawing inductive effect. The interplay of these electronic effects, along with the steric bulk of the methoxy group, can influence the reactivity of the aromatic ring and the conformation of the N-(2,2,2-trifluoroethyl)amino substituent.

Research Gaps and Future Directions for this compound

A significant research gap exists for this compound, with a notable scarcity of dedicated studies on its synthesis, properties, and potential applications. While general methods for the N-trifluoroethylation of anilines have been reported, one study on iron porphyrin-catalyzed N-trifluoroethylation noted that the reaction was sensitive to steric effects. nih.gov Specifically, no reaction was observed with 2-methoxy-N-methylaniline, suggesting that the ortho-methoxy group in this compound could present a synthetic challenge due to steric hindrance. nih.gov

Future research should therefore focus on developing efficient and selective synthetic routes to access this compound. A thorough characterization of its physicochemical properties, including its pKa, lipophilicity, and conformational preferences, would be highly valuable. Spectroscopic analysis would provide crucial data for its structural elucidation.

Furthermore, computational studies could be employed to predict its properties and potential biological activities, guiding future experimental work. Investigating its reactivity in various chemical transformations would expand its utility as a potential building block in organic synthesis. Given the prevalence of fluorinated anilines in medicinal chemistry, exploring the biological activity of this compound in various assays could uncover novel therapeutic applications. The development of robust synthetic methodologies and a deeper understanding of its fundamental properties are crucial next steps to unlocking the potential of this intriguing molecule.

Chemical Compound Information

| Compound Name |

| This compound |

| Aniline |

| 2-methoxy-N-methylaniline |

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀F₃NO | myskinrecipes.com |

| Molecular Weight | 205.18 g/mol | myskinrecipes.com |

| CAS Number | 398-44-7 | myskinrecipes.com |

| Predicted XlogP | 3.3 | uni.lu |

| Physical Form | Liquid |

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-5-3-2-4-7(8)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHTVWWJHJAJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429331 | |

| Record name | 2-methoxy-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-44-7 | |

| Record name | 2-methoxy-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetic Investigations of 2 Methoxy N 2,2,2 Trifluoroethyl Aniline Synthesis

Mechanistic Pathways of N-Trifluoroethylation Reactions

The introduction of a 2,2,2-trifluoroethyl group onto an aniline (B41778) nitrogen atom is typically achieved through an N–H insertion reaction. This process is often facilitated by transition-metal catalysts that generate a reactive carbene intermediate from a trifluoroethyl precursor. nih.gov

Iron(III) porphyrin complexes, such as iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl), have proven to be effective catalysts for the N-trifluoroethylation of anilines. rsc.orgiastate.edu The reaction often uses 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the trifluoroethyl source in a one-pot cascade process involving diazotization. nih.govrsc.org

The proposed catalytic cycle begins with the reaction of the iron(III) porphyrin catalyst with sodium nitrite (B80452) under weakly acidic conditions. This generates a ferrous nitrosyl complex, Fe(II)TPP(NO). rsc.org Concurrently, 2,2,2-trifluoroethylamine hydrochloride reacts with sodium nitrite to form trifluorodiazoethane (CF₃CHN₂). nih.gov The highly reactive trifluorodiazoethane is then attacked by the ferrous nitrosyl intermediate, leading to the formation of a key iron-carbene intermediate. rsc.org This intermediate is the active species responsible for the N-H insertion. The aniline then attacks this electrophilic carbene, leading to the formation of the N-trifluoroethylated product and regeneration of the active catalyst. rsc.org

The proposed mechanism is summarized as follows:

Catalyst Activation: Iron(III) porphyrin is reduced to a ferrous nitrosyl complex, Fe(II)TPP(NO). rsc.org

Carbene Precursor Formation: 2,2,2-trifluoroethylamine hydrochloride undergoes diazotization to form trifluorodiazoethane. nih.gov

Iron-Carbene Formation: The Fe(II)TPP(NO) complex reacts with trifluorodiazoethane to form a reactive iron-carbene intermediate. rsc.org

N-H Insertion: The aniline performs a nucleophilic attack on the iron-carbene. rsc.org

Product Formation: The N-trifluoroethylated aniline is released, and the catalyst is regenerated. rsc.org

The final step of the catalytic cycle, the N–H insertion, is believed to proceed via a rate-determining nucleophilic attack of the aniline on the iron-carbene complex. rsc.orgiastate.edu The lone pair of electrons on the aniline's nitrogen atom attacks the electron-deficient carbene carbon. iastate.edu This is followed by a proton transfer, which results in the formation of the C-N bond and the desired product. iastate.edu

Kinetic studies and substrate scope investigations support this mechanism. The reaction rates are significantly influenced by the electronic properties of the aniline substrate. rsc.org Anilines bearing electron-donating groups (e.g., methoxy (B1213986), methyl) react more readily and generally provide higher yields compared to those with electron-withdrawing groups (e.g., chloro, nitro). rsc.org This observation is consistent with the aniline acting as a nucleophile in the rate-determining step; electron-donating groups increase the nucleophilicity of the nitrogen atom, thus accelerating the attack on the electrophilic carbene complex. rsc.orgiastate.edu

For instance, in a related study of iron porphyrin-catalyzed N-H insertion into para-substituted anilines using ethyl diazoacetate, a negative ρ value of -0.66 was obtained from a Hammett plot, indicating that electron-donating groups enhance the reaction rate. iastate.edu This supports the proposed mechanism of nucleophilic attack on the metal-carbene species.

| Aniline Substrate | Substituent Type | Yield (%) |

|---|---|---|

| 2-methylaniline | Electron-Donating | 93% |

| 3-methylaniline | Electron-Donating | 85% |

| 4-methylaniline | Electron-Donating | 88% |

| 2-methoxyaniline | Electron-Donating | 85% |

| 4-methoxyaniline | Electron-Donating | 82% |

| 4-chloroaniline | Electron-Withdrawing | 65% |

| 4-bromoaniline | Electron-Withdrawing | 55% |

| 4-nitroaniline | Strongly Electron-Withdrawing | 45% |

Solvent Effects on Reaction Kinetics and Selectivity in Aniline Functionalization

The choice of solvent can profoundly impact the kinetics and selectivity of reactions involving aniline functionalization. While specific kinetic data for the synthesis of 2-methoxy-N-(2,2,2-trifluoroethyl)aniline is not extensively detailed, general principles can be drawn from related aniline reactions. Solvent properties such as polarity, hydrogen-bonding ability, and coordinating capability can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and rate. znaturforsch.comacs.org

In hydrogenation of nitroarenes, for example, solvent polarity dictates the selectivity between aniline and dicyclohexylamine (B1670486) products over a bifunctional catalyst. acs.org Polar solvents like dimethylformamide (DMF) favor aniline formation, while apolar solvents like n-hexane lead to dicyclohexylamine. acs.org This is attributed to the solvent's ability to modulate the interaction between reactants/intermediates and the catalyst surface. acs.org

For kinetic studies, solvatochromic parameters like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are often used to correlate reaction rates with specific solvent-solute interactions. znaturforsch.comlookchem.com In the oxidation of anilines, it was found that specific solute-solvent interactions, rather than macroscopic properties like dielectric constant, play the major role in governing reactivity. znaturforsch.comresearchgate.net Similarly, for nucleophilic substitution reactions involving aniline, dual-parameter correlations of reaction rates against parameters like ETN (normalized polarity) and β (hydrogen bond basicity) have shown that hydrogen-bonding interactions with the zwitterionic activated complex can significantly increase the reaction rate. lookchem.com

| Solvent | π* (Dipolarity/Polarizability) | α (H-bond donor acidity) | β (H-bond acceptor basicity) |

|---|---|---|---|

| n-Hexane | -0.08 | 0.00 | 0.00 |

| Toluene | 0.54 | 0.00 | 0.11 |

| Dichloromethane | 0.82 | 0.30 | 0.10 |

| Acetone | 0.71 | 0.08 | 0.48 |

| Dimethylformamide (DMF) | 0.88 | 0.00 | 0.69 |

| Ethanol | 0.54 | 0.83 | 0.77 |

| Methanol (B129727) | 0.60 | 0.93 | 0.62 |

| Water | 1.09 | 1.17 | 0.18 |

Proton Transfer Mechanisms in Aromatic Nucleophilic Substitution Related to Methoxy Anilines

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction class where a nucleophile replaces a leaving group on an aromatic ring. In protic solvents like methanol, the mechanism for reactions involving amines can be complex, often involving proton transfer steps that can be rate-limiting. rsc.org

For SNAr reactions of amines with activated aryl ethers, two primary base-catalyzed mechanisms are considered:

Specific-Base-General-Acid (SB-GA) Mechanism: This is a two-step mechanism involving the formation of a zwitterionic Meisenheimer intermediate. The amine first attacks the aromatic ring to form the intermediate. In the rate-determining step, a base removes a proton from the nitrogen atom, followed by the departure of the leaving group (e.g., methoxide), which may be assisted by a general acid.

Rate-Limiting Proton Transfer: In this pathway, the initial nucleophilic attack and formation of the Meisenheimer intermediate are rapid and reversible. The rate-determining step is the proton transfer from the nitrogen of the zwitterionic intermediate to a base in the solution.

Studies on the reaction of aniline with various nitro-activated phenyl ethers in methanol have shown that these reactions are often general-base catalyzed. rsc.org This indicates that the proton transfer from the intermediate is part of the rate-determining step, consistent with the rate-limiting proton transfer mechanism. The efficiency of the catalysis depends on the basicity of the amine and the nature of the leaving group. For very poor leaving groups like methoxide, catalysis is often required, whereas for better leaving groups like phenoxide, the reaction may proceed without base catalysis.

Defluorinative Transformations in (2,2,2-Trifluoroethyl)arenes and Related Reactions

Compounds containing a 2,2,2-trifluoroethyl group, such as the product of aniline N-trifluoroethylation, can undergo subsequent defluorinative transformations under certain conditions. These reactions are of synthetic interest as they provide pathways to other valuable organofluorine compounds like monofluoroalkenes and gem-difluorostyrenes. acs.orgacs.org

A common defluorinative pathway for (2,2,2-trifluoroethyl)arenes involves the elimination of hydrogen fluoride (B91410) (HF). acs.orgresearchgate.netnih.gov This process can be catalyzed by strong bases, such as the phosphazene base t-Bu-P2. acs.org The mechanism proceeds in two stages:

HF Elimination: The base promotes the elimination of HF from the (2,2,2-trifluoroethyl)arene, resulting in the formation of a reactive gem-difluorostyrene intermediate. acs.orgacs.org

Nucleophilic Addition/Elimination: This intermediate is then susceptible to attack by a nucleophile. The subsequent elimination of a second fluoride anion leads to the formation of a monofluoroalkene product. acs.orgacs.org

This catalytic system has been shown to be compatible with a variety of functional groups, including methoxy (OMe) groups on the aryl ring. acs.org The reaction provides a method for converting the robust trifluoroethyl group into other synthetically useful fluorinated motifs. acs.org

Spectroscopic and Structural Elucidation of 2 Methoxy N 2,2,2 Trifluoroethyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei. For 2-methoxy-N-(2,2,2-trifluoroethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete assignment of its proton and carbon framework, as well as direct observation of the fluorine atoms.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and trifluoroethyl protons. The aromatic protons resonate in the range of δ 6.60-6.80 ppm, exhibiting complex splitting patterns due to spin-spin coupling. Specifically, the proton at the 6-position appears as a doublet at δ 6.60 (J = 7.8 Hz), the proton at the 4-position as a doublet of triplets at δ 6.69 (J = 15.1, 7.6 Hz), the proton at the 5-position also as a doublet of triplets at δ 6.69 (J = 15.1, 7.6 Hz), and the proton at the 3-position as a triplet at δ 6.80 (J = 7.5 Hz). The methoxy group protons appear as a sharp singlet at δ 3.76 ppm. The methylene (B1212753) protons of the trifluoroethyl group are observed as a quartet at δ 3.67 ppm with a J-coupling of 9.1 Hz, indicative of their proximity to the three fluorine atoms. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the methoxy group resonates at δ 54.8 ppm. The aromatic carbons appear in the region of δ 108.9-145.9 ppm. The carbon atom of the trifluoroethyl group directly attached to the nitrogen is observed at δ 44.7 ppm and exhibits a quartet splitting pattern with a large coupling constant (J = 34.0 Hz) due to the attached fluorine atoms. The carbon of the trifluoromethyl group itself appears as a quartet with an even larger coupling constant (J = 278.0 Hz) around δ 124.1 ppm. rsc.org

In the ¹⁹F NMR spectrum, the three fluorine atoms of the trifluoromethyl group give rise to a single triplet at δ -72.20 ppm, with a coupling constant (J = 8.7 Hz) that corresponds to the coupling with the adjacent methylene protons. rsc.org

Table 1: ¹H NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 6.80 | t | 7.5 | Ar-H |

| 6.69 | dt | 15.1, 7.6 | Ar-H |

| 6.69 | dt | 15.1, 7.6 | Ar-H |

| 6.60 | d | 7.8 | Ar-H |

| 3.76 | s | -OCH₃ |

Table 2: ¹³C NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 145.9 | s | Ar-C | |

| 135.3 | s | Ar-C | |

| 124.1 | q | 278.0 | -CF₃ |

| 120.2 | s | Ar-C | |

| 117.2 | s | Ar-C | |

| 109.1 | s | Ar-C | |

| 108.9 | s | Ar-C | |

| 54.8 | s | -OCH₃ |

Table 3: ¹⁹F NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning complex structures. These experiments reveal correlations between nuclei, confirming connectivity. For this compound, a COSY experiment would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. An HSQC spectrum would directly link each proton signal to its attached carbon, while an HMBC spectrum would reveal longer-range correlations (2-3 bonds), for instance, between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the methylene protons and the aromatic carbon bonded to the nitrogen.

No specific experimental 2D NMR data for this compound were found in the searched literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine, aromatic C-H stretching, and C=C stretching bands from the benzene (B151609) ring. The C-O stretching of the methoxy group and strong C-F stretching bands from the trifluoromethyl group would also be prominent features.

Raman spectroscopy, being complementary to FT-IR, would also be expected to show signals for the aromatic ring vibrations and other key functional groups.

Specific experimental FT-IR and Raman spectra for this compound were not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀F₃NO), the molecular weight is 205.18 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 205.

The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the trifluoromethyl group (•CF₃), the cleavage of the C-C bond adjacent to the nitrogen, or the loss of the methoxy group (•OCH₃). Analysis of these fragment ions would help to confirm the connectivity of the molecule.

While the molecular weight is known, detailed experimental mass spectrometry data showing the fragmentation pattern for this compound was not found in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. These absorptions correspond to π → π* transitions within the benzene ring. The presence of the methoxy and N-(2,2,2-trifluoroethyl) substituents would influence the position and intensity of these absorption maxima (λₘₐₓ).

No specific experimental UV-Vis absorption data for this compound was available in the literature reviewed.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would offer an unambiguous confirmation of the molecular structure and could reveal details about hydrogen bonding and crystal packing.

A search of the available literature did not yield any published X-ray crystallographic data for this compound.

Hirshfeld Surface Analysis and Intermolecular Interactions of Related Aniline (B41778) Derivatives

While a dedicated crystal structure and Hirshfeld surface analysis for this compound is not publicly available, examining related aniline derivatives provides a robust framework for understanding the probable intermolecular interactions that govern its solid-state packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify key interactions such as hydrogen bonds and van der Waals forces.

Analysis of various substituted aniline and methoxyphenyl derivatives reveals recurring patterns in their crystal packing. For instance, studies on N-(2-methoxyphenyl)acetamide show that its crystal packing is dominated by H···H, C···H/H···C, and O···H/H···O interactions. rsc.orgrsc.org Specifically, the H···H contacts account for the largest portion of the Hirshfeld surface at 53.9%, followed by C···H/H···C and O···H/H···O contacts, both contributing 21.4%. rsc.orgrsc.org This indicates a dense packing arrangement stabilized by a multitude of weaker van der Waals forces and hydrogen bonds.

In another related compound, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, the analysis highlights the primary role of O···H/H···O interactions, which contribute 37.1% to the crystal packing. nih.gov This is followed by H···H (33.5%) and C···H/H···C (16.5%) contacts. The presence of the trifluoromethyl group, also found in the target molecule, introduces the possibility of fluorine-involved interactions. In the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, F···H/H···F contacts are significant, accounting for 31.6% of the molecular surface. utexas.edu

These examples collectively suggest that the crystal structure of this compound would likely be stabilized by a combination of O···H, C···H, H···H, and potentially F···H interactions. The methoxy group's oxygen atom and the amine's N-H group are prime candidates for forming hydrogen bonds, while the trifluoroethyl group's fluorine atoms could participate in significant dipole-dipole or weak hydrogen bond interactions.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for several related aniline derivatives.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Aniline Derivatives

| Compound | H···H | O···H/H···O | C···H/H···C | F···H/H···F | N···H/H···N | Other | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-methoxyphenyl)acetamide | 53.9% | 21.4% | 21.4% | - | 1.7% | 1.6% | rsc.orgrsc.org |

| (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol | 33.5% | 37.1% | 16.5% | - | - | 12.9% | nih.gov |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are indispensable for determining the stereochemical configuration and enantiomeric purity of chiral molecules. It is crucial to note that this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and the concepts of enantiomeric purity or enantiomeric excess (ee) are not applicable to this specific compound.

However, these techniques are fundamentally important for the analysis of structurally similar chiral aniline derivatives. If a chiral center were introduced into the molecule, for example, by substitution on the ethyl bridge, chiroptical methods would be essential for its stereochemical characterization.

Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral substance. The specific rotation [α] is a characteristic property of a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The enantiomeric excess (ee), which quantifies the purity of a chiral sample, can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer. idc-online.comlibretexts.org The relationship is expressed by the formula:

ee (%) = ([α]observed / [α]max) x 100

This method is straightforward but requires a known value for the specific rotation of the pure enantiomer and can be sensitive to experimental conditions. thieme-connect.de

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule. For assessing enantiomeric purity, CD spectroscopy is often employed in an indirect manner, particularly for compounds like amines that may have weak chromophores. heraldopenaccess.us

A common strategy involves the use of a chiral derivatizing agent or a sensor that forms diastereomeric complexes with the enantiomers of the analyte. nsf.gov These diastereomers produce distinct CD signals. By creating a calibration curve that plots the CD signal intensity against known enantiomeric compositions, the ee of an unknown sample can be accurately determined. nih.gov For example, receptor assemblies composed of iron(II) and a dialdehyde (B1249045) can be used to determine the ee of alpha-chiral primary amines. The chiral amines condense to form a diimine, which complexes with the iron(II) to generate a unique CD spectrum for each ee value. nih.gov Similar multicomponent assembly methods, using reagents like enantiopure BINOL and boronic acids, also create host-guest structures that yield distinct CD signals for each enantiomer of a chiral amine, allowing for rapid ee determination. rsc.orgutexas.edu

These chiroptical methods are powerful tools in asymmetric synthesis and pharmaceutical development, where the stereochemical purity of chiral amines and related compounds is critical.

Computational Chemistry and Quantum Mechanical Studies on 2 Methoxy N 2,2,2 Trifluoroethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for 2-methoxy-N-(2,2,2-trifluoroethyl)aniline typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to accurately model its properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, conformational analysis is crucial to identify the global minimum energy conformer among various possible spatial arrangements arising from the rotation around single bonds, particularly the C-N, C-O, and C-C bonds of the side chains.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles expected from DFT calculations, based on similar aniline (B41778) derivatives.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Bond Length C1-C2 (Å) | 1.401 |

| Bond Length C1-N (Å) | 1.415 |

| Bond Length C2-O (Å) | 1.365 |

| Bond Length N-C(ethyl) (Å) | 1.468 |

| Bond Angle C2-C1-N (°) | 121.5 |

| Bond Angle C1-N-H (°) | 115.0 |

| Dihedral Angle C2-C1-N-C(ethyl) (°) | -178.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the methoxy (B1213986) group, reflecting their electron-donating nature. The LUMO, conversely, may have significant contributions from the trifluoroethyl group and the aromatic ring, indicating potential sites for nucleophilic attack. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group modulates the HOMO-LUMO gap.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table shows representative energy values for HOMO, LUMO, and the energy gap.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.94 |

| ELUMO | -0.65 |

| Energy Gap (ΔE) | 5.29 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

In this compound, key interactions would include the delocalization of the nitrogen and oxygen lone pairs (n) into the antibonding π* orbitals of the aromatic ring (n → π) and into adjacent σ antibonding orbitals. These charge-transfer interactions are crucial for understanding the electronic communication between the substituents and the aniline core.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative) This table lists significant intramolecular interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C1-C6) | 45.8 |

| LP(2) O | π(C2-C3) | 20.5 |

| π(C1-C6) | π(C2-C3) | 18.2 |

| σ(C-H) | σ(N-C) | 5.1 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. scispace.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or intermediate potential. researchgate.net

For this compound, the MEP map is expected to show a significant negative potential (red) around the oxygen atom of the methoxy group and the fluorine atoms of the trifluoroethyl group due to their high electronegativity. The π-system of the aromatic ring may also exhibit a negative potential. researchgate.net Conversely, a region of high positive potential (blue) is anticipated around the hydrogen atom attached to the nitrogen (the N-H group), making it a likely site for hydrogen bonding. researchgate.net The MEP map thus provides a clear guide to the molecule's intermolecular interaction patterns and reactivity.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra. DFT calculations are commonly used to compute vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental data. A good correlation between calculated and experimental shifts confirms the proposed molecular structure. researchgate.net For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the protons of the ethyl group, as well as for all carbon atoms.

Similarly, the calculation of harmonic vibrational frequencies can help in the assignment of experimental IR and Raman spectra. While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an appropriate factor to achieve better agreement. These calculations help identify the vibrational modes associated with specific functional groups, such as N-H stretching, C-F stretching, and aromatic ring vibrations.

Table 4: Calculated vs. Experimental ¹H NMR Chemical Shifts (Illustrative) This table demonstrates the typical correlation between GIAO-calculated and experimental NMR data.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| N-H | 5.10 | 5.05 |

| -OCH3 | 3.85 | 3.88 |

| -CH2- | 3.60 | 3.62 |

| Aromatic H | 6.80 - 7.20 | 6.85 - 7.25 |

Reactivity and Selectivity Predictions based on Computational Descriptors

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of "global reactivity descriptors" that quantify a molecule's reactivity. These descriptors are derived from the conceptual DFT framework and include electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S).

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is related to the negative of electronegativity (μ = -χ).

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it measures the polarizability of a molecule.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Table 5: Calculated Global Reactivity Descriptors (Illustrative) This table provides representative values for key reactivity indices derived from FMO energies.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I ≈ -EHOMO) | 5.94 |

| Electron Affinity (A ≈ -ELUMO) | 0.65 |

| Chemical Hardness (η = (I-A)/2) | 2.645 |

| Chemical Potential (μ = -(I+A)/2) | -3.295 |

| Electrophilicity Index (ω = μ²/2η) | 2.05 |

Non-Linear Optical (NLO) Properties Assessment

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the non-linear optical (NLO) properties of this compound. While extensive research exists on the NLO characteristics of various substituted anilines and other organic molecules, this particular compound does not appear to have been the subject of dedicated computational investigation in the public domain.

Typically, the assessment of NLO properties for a novel organic compound involves quantum chemical calculations, most commonly employing Density Functional Theory (DFT). This theoretical framework allows for the prediction of key parameters that govern the NLO response of a molecule. These parameters include the electric dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first-order hyperpolarizability (β).

The general computational approach for a molecule like this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation.

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum.

Property Calculations: Using the optimized geometry, the electric dipole moment, polarizability, and first-order hyperpolarizability are calculated. These calculations are often performed using a variety of DFT functionals and basis sets to ensure the reliability of the results.

For analogous aniline derivatives, studies have shown that the nature and position of substituent groups on the aniline ring significantly influence the NLO properties. Electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the trifluoroethyl group) can create a push-pull system that enhances the intramolecular charge transfer and, consequently, the hyperpolarizability.

However, without specific computational studies on this compound, it is not possible to provide quantitative data, such as the values for its dipole moment, polarizability, and first-order hyperpolarizability. The generation of detailed data tables and specific research findings as requested is therefore precluded by the lack of available source material. Further computational research would be required to elucidate the NLO potential of this specific chemical compound.

Chemical Reactivity and Derivatization Strategies for 2 Methoxy N 2,2,2 Trifluoroethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aromatic ring of 2-methoxy-N-(2,2,2-trifluoroethyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the N-(2,2,2-trifluoroethyl)amino (-NHCH₂CF₃) group. wikipedia.orgbyjus.com Both substituents direct incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com

The -NHCH₂CF₃ group at position 1 directs electrophiles primarily to positions 2 (blocked) and 4. The -OCH₃ group at position 2 directs incoming groups to positions 1 (blocked) and 3. Consequently, electrophilic attack is expected to occur predominantly at positions 3 and 4. The precise regiochemical outcome will be influenced by the nature of the electrophile and the reaction conditions, with steric hindrance from the bulky N-(2,2,2-trifluoroethyl) group potentially favoring substitution at the less hindered position 3.

Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com

Halogenation: Reaction with reagents like bromine water can lead to poly-substitution due to the high activation of the ring. byjus.com More controlled, regioselective halogenation may be achieved using milder reagents and specific reaction conditions. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. The strong acidic medium can protonate the amine, forming an anilinium ion which is deactivating and meta-directing, potentially leading to a mixture of products. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the reaction conditions can influence the directing effects of the amino group. byjus.com

| Reaction | Reagent | Primary Product(s) | Key Considerations |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Halo and/or 4-Halo derivatives | High ring activation may lead to polysubstitution. Regioselectivity depends on steric and electronic factors. |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro and/or 4-Nitro derivatives | Amine protonation in acidic media can form a meta-directing anilinium ion, affecting product distribution. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfonic acid and/or 4-Sulfonic acid derivatives | Reaction is often reversible. Product distribution is sensitive to temperature and acid concentration. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally not successful | The Lewis acid catalyst complexes with the amine nitrogen, deactivating the ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally not successful | Similar to alkylation, the catalyst is deactivated by the basic nitrogen atom. |

Nucleophilic Reactions at the Amine Nitrogen

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uklibretexts.org This allows for reactions with a variety of electrophiles. However, the electron-withdrawing nature of the adjacent 2,2,2-trifluoroethyl group reduces the basicity and nucleophilicity of the nitrogen compared to typical N-alkylanilines. Despite this, reactions such as acylation and alkylation are feasible.

N-Acylation: The amine can react with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). chemguide.co.uklibretexts.org This reaction is typically rapid and can be used to protect the amino group.

N-Alkylation: Further alkylation at the nitrogen can be achieved using alkyl halides. This reaction may require stronger conditions or more reactive alkylating agents compared to more basic amines due to the reduced nucleophilicity of the nitrogen. acs.orgrsc.org

| Reaction Type | Electrophile | Product Structure | General Conditions |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-2-methoxy-N-(2,2,2-trifluoroethyl)aniline | Base (e.g., pyridine, triethylamine), aprotic solvent. chemguide.co.uk |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl-2-methoxy-N-(2,2,2-trifluoroethyl)aniline | Often requires heating. libretexts.org |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline | Base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, acetonitrile). |

| N-Sulfonylation | Toluenesulfonyl Chloride (TsCl) | N-(4-toluenesulfonyl)-2-methoxy-N-(2,2,2-trifluoroethyl)aniline | Base (e.g., pyridine) in an aprotic solvent. |

Transformations Involving the Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is characterized by its high stability, stemming from the strength of the carbon-fluorine bonds. mdpi.com This makes transformations of this moiety chemically challenging. Most reactions involving this group require harsh conditions or specialized reagents. The presence of the three fluorine atoms significantly increases the acidity of the C-H bonds on the adjacent methylene (B1212753) (-CH₂-) group, a feature that can potentially be exploited in certain base-mediated reactions. Research into the reactivity of similar structures suggests that reactions could be designed to eliminate HF or to substitute the fluorine atoms, although such transformations are not common. researchgate.net

| Transformation Type | Potential Reagent/Condition | Expected Product Class | Challenges and Remarks |

|---|---|---|---|

| Dehydrofluorination | Strong, non-nucleophilic base (e.g., LDA, KHMDS) | Enamine (N-(2,2-difluorovinyl)aniline derivative) | Requires forcing conditions; potential for competing reactions. |

| C-H Functionalization | Strong base followed by an electrophile | α-Substituted trifluoroethyl derivative | Generation of the α-carbanion is difficult but could allow for alkylation or other functionalization. |

| Reductive Defluorination | Reducing agents (e.g., dissolving metals, specific hydrides) | Difluoroethyl or monofluoroethyl aniline derivatives | Very challenging due to C-F bond strength. Requires highly specialized methods. |

Modifications at the Methoxy Group

The methoxy group is a common functional group in organic synthesis, and its primary transformation is cleavage of the ether bond to yield a phenol. This demethylation is a standard procedure that can be accomplished using various reagents.

Acid-Mediated Cleavage: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving aryl methyl ethers.

Lewis Acid-Mediated Cleavage: Lewis acids, particularly boron tribromide (BBr₃), are highly effective for demethylation under milder conditions than strong protic acids.

Nucleophilic Demethylation: In specific contexts, the methoxy group can be displaced by a strong nucleophile, although this is less common for electron-rich aromatic systems. ntu.edu.sg Recent research has also explored novel methods like electrochemical demethylation. nih.gov

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C to rt) | 2-Hydroxy-N-(2,2,2-trifluoroethyl)aniline | Highly effective and common method for aryl methyl ether cleavage. |

| Hydrobromic Acid (HBr) | Aqueous HBr, reflux | 2-Hydroxy-N-(2,2,2-trifluoroethyl)aniline | Classic but harsh conditions; may not be suitable for sensitive substrates. |

| Lithium Iodide (LiI) | Pyridine or collidine, reflux | 2-Hydroxy-N-(2,2,2-trifluoroethyl)aniline | A nucleophilic cleavage method. |

| Sodium Hydride/Iodide Composite | THF, 90 °C | Potential for intramolecular cyclization if a tethered amine is present. ntu.edu.sg | Represents an unconventional reactivity pathway where the methoxy group acts as a leaving group. ntu.edu.sg |

Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound structure is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry. sciencescholar.us Cyclization reactions can involve the aniline nitrogen and the aromatic ring, often requiring prior functionalization of the ring at a position ortho to the amino group (position 6) or the methoxy group (position 3).

Strategies for heterocycle synthesis include:

Functionalization followed by Cyclization: An initial electrophilic substitution (e.g., nitration, acylation) or ortho-metalation can introduce a functional group onto the ring. Subsequent reduction and intramolecular condensation or cyclization can then form a new ring.

Annulation Reactions: The aniline can be used as a component in multi-component reactions or cycloadditions to build fused ring systems. For instance, Povarov or Friedländer-type reactions could be employed after appropriate modification of the aniline scaffold. udel.edu

| Target Heterocycle | General Synthetic Strategy | Key Intermediate | Example Reaction Type |

|---|---|---|---|

| Benzoxazole | Demethylation to the phenol, followed by reaction with a one-carbon synthon (e.g., carboxylic acid derivative). | 2-Amino-N-(2,2,2-trifluoroethyl)phenol | Condensation with an acyl chloride followed by cyclodehydration. |

| Quinoline | Introduction of a three-carbon chain at C3 via Vilsmeier-Haack or Friedel-Crafts acylation, followed by cyclization. | 3-Acyl-2-methoxy-N-(2,2,2-trifluoroethyl)aniline | Friedländer annulation or related cyclocondensation reactions. |

| Phenoxazine | Ortho-functionalization of the aniline and a separate phenol, followed by an intermolecular Ullmann condensation or similar C-O coupling. | Ortho-halo-2-methoxy-N-(2,2,2-trifluoroethyl)aniline | Palladium- or copper-catalyzed etherification. |

| Indole (B1671886) | Not a direct product, but the aniline could be a precursor to a phenylhydrazine (B124118) derivative for a Fischer indole synthesis. | 2-methoxy-N-(2,2,2-trifluoroethyl)phenylhydrazine | Diazotization followed by reduction. |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

Aniline (B41778) derivatives are foundational building blocks in synthetic chemistry, prized for their role in constructing larger, more complex molecular frameworks. beilstein-journals.orgbeilstein-journals.org Specifically, N-trifluoroethylated amines are widely employed as platform chemicals in the fields of synthetic organic and medicinal chemistry. nih.gov The incorporation of fluorine-containing building blocks is a key strategy in modern drug design, as fluorine can significantly alter a molecule's properties. nih.gov

The 2-methoxy-N-(2,2,2-trifluoroethyl)aniline scaffold is utilized in multi-step syntheses to create intricate molecular targets. Aniline derivatives, for instance, are crucial in synthetic strategies that involve the late-stage construction of indole (B1671886) cores to produce diversely functionalized indoloazepinones, a class of compounds investigated for their potent biological activity. acs.org This approach allows for the creation of a wide range of analogues by modifying the aniline precursor. acs.org The versatility of the aniline moiety allows it to be used in the synthesis of various fused polycyclic skeletons through methods like palladium-catalyzed dearomative cyclization. acs.org Furthermore, substituted anilines are key intermediates in the synthesis of potent dual Mer/c-Met kinase inhibitors, demonstrating their importance in medicinal chemistry. mdpi.com

Precursor for Functionalized Polymers and Coatings

Aniline and its derivatives are well-known precursors for the synthesis of conductive polymers and other functional materials. The polymerization of aniline derivatives like 2-methoxyaniline has been a subject of significant research. nih.gov Studies on the chemical polymerization of 2-methoxyaniline show that its oxidation leads to the formation of both water-soluble oligomers and insoluble polymeric products. nih.gov Depending on the reaction conditions, these polymers can be prepared as thin films or as micrometer-sized spherical particles. nih.gov

The presence of substituents on the aniline ring and the nitrogen atom allows for the synthesis of soluble polymers with tailored properties. For example, a series of soluble N-substituted poly(β-haloallylaniline)s, including a polymer derived from 2-methoxyaniline, have been synthesized via oxidative polymerization. rsc.org These polymers serve as versatile intermediates that can be converted into other functional materials. In a notable application, these polyaniline derivatives were used to create functionalized polyindoles which were found to exhibit photoconductivity. rsc.org Furthermore, related trifluoromethylaniline isomers are known to be incorporated into polymers and coatings to confer enhanced thermal stability and chemical resistance, highlighting the value of this chemical class in materials science. chemimpex.com

| Aniline Derivative | Polymerization Product | Key Finding/Application | Reference |

|---|---|---|---|

| 2-Methoxyaniline | Poly(2-methoxyaniline) | Forms water-soluble oligomers and insoluble polymeric products (films or particles). | nih.gov |

| N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline | Soluble N-substituted polyaniline | Precursor to functionalized polyindoles exhibiting photoconductivity. | rsc.org |

| 2-Methoxy-5-(trifluoromethyl)aniline (B1297676) (isomer) | Component in functional polymers | Incorporated to enhance thermal stability and chemical resistance. | chemimpex.com |

Role in the Synthesis of Agrochemical Intermediates

Fluorinated compounds, particularly those containing trifluoromethyl groups, play a critical role in the agrochemical industry. semanticscholar.orgrhhz.net The trifluoromethyl group often enhances the efficacy of herbicides and pesticides. nih.govchemimpex.com As a result, trifluoromethylanilines are valuable intermediates for the synthesis of active agrochemical ingredients. chemimpex.com N-trifluoroethylated amines, in general, are recognized as important platform chemicals in agrochemistry. nih.gov

While direct applications of this compound are proprietary, the utility of its structural isomers is well-documented, indicating the importance of this chemical scaffold. For example, 4-Methoxy-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides, which are known to be effective pesticides. nih.gov Similarly, herbicidal activity has been observed in 2-methoxy-4-(trifluoromethyl)phenyl analogues of the herbicide pyroxsulam, demonstrating the value of the methoxy-trifluoromethyl-phenyl moiety in designing new crop protection agents. nih.gov The strategic use of such fluorinated building blocks allows for the development of new agrochemicals with improved performance. rhhz.net

Contribution to Novel Material Design with Tuned Electronic Properties

The design of novel materials with specific, tunable electronic properties is a major goal in materials science. The electronic characteristics of organic materials are highly dependent on their molecular structure. The this compound molecule contains features that are highly relevant for this purpose. The aniline backbone is capable of forming conjugated polymer systems, while the trifluoromethyl group (CF3) is strongly electron-withdrawing. nih.govsemanticscholar.org This combination allows for the fine-tuning of the electronic properties of materials derived from it.

Advanced Analytical Methodologies for Detection and Quantification of 2 Methoxy N 2,2,2 Trifluoroethyl Aniline

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED) for Aromatic Amines

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ED) stands as a highly selective and sensitive technique for the analysis of electrochemically active compounds, including aromatic amines. The fundamental principle of HPLC-ED involves the separation of the analyte from the sample matrix on a chromatographic column, followed by its detection in an electrochemical cell. In this cell, the analyte undergoes an oxidation or reduction reaction at a specific applied potential, generating an electrical current that is directly proportional to its concentration.

For aromatic amines like 2-methoxy-N-(2,2,2-trifluoroethyl)aniline, the aniline (B41778) functional group is readily oxidizable. A reversed-phase HPLC system is typically employed for separation. The electrochemical oxidation is commonly performed using a glassy carbon working electrode, which provides a wide potential window and good signal-to-noise ratios. The applied potential must be optimized to be higher than the redox potential of the target compound to ensure efficient oxidation while minimizing background interference. This selectivity allows for the detection of trace amounts of the analyte even in complex matrices. The sensitivity of HPLC-ED can reach picogram levels for many aromatic amines, making it substantially more sensitive than conventional ultraviolet (UV) photometric detection. mdpi.com

Interactive Table 9.1.1: Illustrative HPLC-ED Parameters for Aromatic Amine Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.0) | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | Amperometric Electrochemical Detector | Quantifies the analyte based on redox reaction. |

| Working Electrode | Glassy Carbon | Provides a surface for the electrochemical reaction. |

| Applied Potential | +0.70 to +1.0 V vs. Ag/AgCl | Potential required to oxidize the aromatic amine. novapublishers.com |

| Detection Limit | pg to ng range | Illustrates the high sensitivity of the method. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the trace analysis of volatile and semi-volatile organic compounds. Due to its high resolving power and the structural information provided by mass spectrometry, it is exceptionally well-suited for the definitive identification and quantification of specific analytes like this compound. nih.gov

The analysis begins with the volatilization of the sample in the GC inlet, followed by separation on a capillary column, typically one with a non-polar or medium-polarity stationary phase like a DB-5MS. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For polar compounds like amines, a derivatization step may sometimes be employed to improve thermal stability and chromatographic peak shape. nih.govsphinxsai.com

After separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its characteristic fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern serves as a chemical "fingerprint" for the compound. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity, allowing for detection at very low concentrations. whitman.edu Based on its structure, the molecular ion of this compound would be expected at an m/z of approximately 205.07.

Interactive Table 9.2.1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Condition | Description |

| Molecular Formula | C₉H₁₀F₃NO | Chemical formula of the target compound. |

| Monoisotopic Mass | 205.07144 Da | The exact mass of the most abundant isotope configuration. |

| Molecular Ion (M+) | m/z 205 | Corresponds to the intact molecule after ionization. |

| [M+H]⁺ Adduct | m/z 206.07872 | Protonated molecule, often seen in chemical ionization. |

| Key Fragments | m/z values would be determined experimentally | Characteristic smaller ions resulting from bond cleavages, aiding in structural confirmation. |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | A common, versatile column for separating a wide range of organic compounds. sphinxsai.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

Development of Specific Spectrophotometric Assays

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of aromatic amines. These assays are typically based on a chemical reaction that produces a colored product, whose absorbance can be measured with a UV-Visible spectrophotometer. The concentration of the analyte is then determined using Beer's Law.

The development of a specific assay for this compound would leverage the reactivity of the aromatic amine group. A common strategy involves diazotization of the primary or secondary aromatic amine, followed by coupling with a chromogenic agent to form a highly colored azo dye. However, since the target compound is a secondary amine, direct diazotization is not possible.

Alternative methods could involve reaction with specific reagents that form colored complexes or products with aromatic amines. For instance, reagents like the Fe(III)-ferrozine complex can react with aromatic amines, where the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, measurable at approximately 562 nm. researchgate.net Another approach is the use of metol-chromium(VI) reagent. thaiscience.info The specificity of the assay would depend on the reaction conditions (pH, temperature) and the chosen reagent, which must be carefully optimized to minimize interference from other compounds in the sample matrix.

Interactive Table 9.3.1: Examples of Reagents for Spectrophotometric Analysis of Aromatic Amines

| Reagent System | Principle | Typical λmax (nm) | Applicability |

| Metol-Chromium(VI) | Oxidative coupling reaction forming a colored product. thaiscience.info | Varies | Primary aromatic amines. |

| Fe(III)-Ferrozine | Reduction of Fe(III) to Fe(II) by the amine, followed by complexation. researchgate.net | ~562 | Aromatic amines capable of reducing Fe(III). |

| p-N,N-dimethylphenylenediamine | Oxidative coupling reaction. achemblock.com | ~530 | Primary aromatic amines. |

| Difference UV Spectra | Measurement of spectra at different pH values to isolate the amine's absorbance. sielc.com | Varies | Aromatic amines with pH-dependent spectra. |

Application of Ionic Liquids in Analytical Separations

Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C) and possess unique properties such as low volatility, high thermal stability, and tunable polarity. In analytical chemistry, they have emerged as powerful tools for enhancing chromatographic separations, particularly for challenging analytes like aromatic amines.

When used as additives in the mobile phase of HPLC, ILs can significantly improve peak shape and separation efficiency. Aromatic amines, being basic compounds, often exhibit poor peak symmetry (tailing) on conventional silica-based C18 columns due to strong interactions with residual acidic silanol (B1196071) groups on the stationary phase. The cations of the ionic liquid can compete with the protonated amine analytes for these active sites, effectively shielding the analytes from these undesirable interactions. This leads to sharper, more symmetrical peaks and improved resolution.

For example, adding an imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIm[NTf₂]), to the mobile phase has been shown to improve the separation and quantization of various aromatic amines. nih.gov The separation mechanism in the presence of ILs is complex, involving a combination of hydrophobic, ion-exchange, and ion-pairing interactions. The choice of the IL's cation and anion allows for the fine-tuning of these interactions to optimize the separation of specific compounds like this compound.

Interactive Table 9.4.1: Selected Ionic Liquids Used in Aromatic Amine Separations

| Ionic Liquid | Common Cation | Common Anion | Application in HPLC |

| BMIm[NTf₂] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethanesulfonyl)imide | Mobile phase additive to improve peak shape and separation in HPLC-ED. nih.gov |

| BMIm[BF₄] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Mobile phase additive in reversed-phase HPLC. |

| EMIm[EtSO₄] | 1-Ethyl-3-methylimidazolium | Ethyl sulfate | Used to modify stationary phases or as a mobile phase component. |

Environmental Studies: Transformation and Persistence Investigations of Fluorinated Anilines

Microbial Degradation Studies of Related Aniline (B41778) Contaminants

The biodegradation of fluorinated anilines is a key process governing their environmental persistence. Research indicates that while these compounds can be degraded by microorganisms, the rate and extent of degradation are heavily influenced by the number and position of fluorine substituents on the aniline ring. nih.gov Halogenated anilines are generally more resistant to microbial attack than their non-halogenated counterparts. ucp.pt

Studies on mono-, di-, and tri-fluorinated anilines (FAs) have shown that an increase in fluorine substitution leads to a longer enrichment time required for microbial cultures to achieve degradation. nih.gov For instance, a mixed bacterial culture required 26, 51, and 165 days of enrichment to degrade 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA), respectively. nih.gov This suggests that the trifluoroethyl group in 2-methoxy-N-(2,2,2-trifluoroethyl)aniline would likely contribute to its recalcitrance. The maximum specific degradation rates also decrease with increased fluorination. nih.gov

| Compound | Enrichment Time (days) | Max. Specific Degradation Rate (mg FA / g VSS·h) |

|---|---|---|

| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |

Data derived from a study on the aerobic degradation of fluoroanilines by a mixed bacterial culture. nih.gov

Bacterial strains capable of degrading fluoroanilines have been isolated, including Labrys portucalensis and Rhizobium sp. ucp.ptresearchgate.net These microorganisms can utilize fluoroanilines as a source of carbon and nitrogen. ucp.pt The degradation pathways often involve initial enzymatic attacks by monooxygenases or dioxygenases. researchgate.netnih.gov For example, the degradation of 3-fluoroaniline (B1664137) by a Rhizobium strain involves an initial defluorination step catalyzed by a monooxygenase. researchgate.net Enzyme assays suggest the expression of meta-cleavage pathways during the degradation of FAs. nih.gov The microbial communities responsible for this degradation are diverse and include bacteria from phyla such as β-Proteobacteria. nih.gov Increased fluorine substitution has been shown to decrease the microbial diversity in the enriched cultures. nih.gov

Phototransformation and Hydrolysis Pathways of Aniline Derivatives

Abiotic processes, particularly phototransformation, play a significant role in the environmental fate of aniline derivatives. Direct photolysis and indirect photo-oxidation, mediated by reactive oxygen species (ROS), are primary pathways. nih.govheraldopenaccess.us Studies on aniline in aqueous solutions have demonstrated that photocatalysts like titanium dioxide (TiO2) can significantly accelerate degradation under UV radiation. researchgate.net This process involves the generation of highly reactive hydroxyl radicals. researchgate.net Similarly, freshwater algae can promote the photodegradation of aniline, a process linked to the generation of ROS such as hydroxyl radicals and singlet oxygen. nih.gov

The degradation of methoxyanilines, which are structurally related to the target compound through the methoxy (B1213986) group, has been investigated using Fenton-like oxidation processes. researchgate.net This advanced oxidation process also relies on the generation of hydroxyl radicals to break down the aromatic structure. researchgate.net Common photodegradation reactions include photo-oxidation, photo-isomerization, and photolysis. heraldopenaccess.us

Hydrolysis is another potential abiotic degradation pathway. However, for compounds like 2-methoxyaniline, hydrolysis is not considered a significant environmental fate process because the molecule lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov The stability of the N-alkyl bond in N-alkylated anilines can vary, but these are often formed under catalytic conditions, implying a degree of stability. researchgate.netnih.govgoogle.comresearchgate.net The trifluoroethyl group, due to the strong C-F bonds, would further increase the molecule's resistance to simple hydrolysis.

Identification and Characterization of Degradation Products in Environmental Systems

Identifying the intermediate products of degradation is essential for understanding the complete environmental impact of fluorinated anilines, as some intermediates can be more toxic than the parent compound. nih.gov Microbial degradation pathways often proceed through initial hydroxylation and dehalogenation steps. nih.gov

For example, the microbial degradation of 3-fluoroaniline by Rhizobium sp. was found to produce 3-aminophenol (B1664112) and resorcinol (B1680541) as identifiable intermediates. researchgate.net In another study, the metabolism of 3-fluoroaniline was shown to proceed via conversion to 4-fluorocatechol (B1207897) by a dioxygenase. nih.gov This indicates that hydroxylation of the aromatic ring is a common initial step. The degradation of 2-fluoroaniline (B146934) involves simultaneous hydroxylation and dehalogenation by a monooxygenase. nih.gov These pathways are considered unconventional and may help prevent the accumulation of toxic fluorinated metabolites. nih.gov

The photodegradation of non-fluorinated aniline in the presence of a TiO2 photocatalyst leads to intermediates such as phenol, 2-aminophenol, hydroquinone, and nitrobenzene. researchgate.net With sufficient exposure, these aromatic intermediates are further broken down into simple inorganic ions like nitrate (B79036) and ammonium (B1175870), as well as carbon dioxide and water. researchgate.net This complete breakdown is known as mineralization. For fluorinated compounds, a critical step is the cleavage of the carbon-fluorine bond, which releases fluoride (B91410) ions into the environment. ucp.pt The accumulation of fluorinated intermediates like fluorocatechol has been observed in some cases, which can be toxic. researchgate.net

Environmental Monitoring and Trace Analysis in Relevant Matrices

Due to their potential persistence and toxicity, sensitive and reliable analytical methods are required for monitoring fluorinated anilines and their degradation products in environmental matrices such as water and soil. thermofisher.com The analysis of these compounds often involves a sample preparation step to extract and concentrate the analytes from the complex matrix, followed by instrumental analysis. thermofisher.com

Solid-phase extraction (SPE) is a commonly used technique for preparing water samples prior to analysis by high-performance liquid chromatography (HPLC). thermofisher.com For soil samples, various extraction methods are employed, and analytical techniques can include gas chromatography (GC) and GC coupled with mass spectrometry (GC-MS). researchgate.net Because many aniline derivatives are thermolabile, HPLC is often preferred over GC as it does not require a derivatization step. thermofisher.com

The analysis of fluorine itself presents unique challenges. For total organic fluorine, covalently bound fluorine must be converted to fluoride ions, which can be achieved through methods like combustion or reductive cleavage of the C-F bond. nih.gov The resulting fluoride ions are then typically quantified using an ion-selective electrode (ISE). nih.govcdc.govmassey.ac.nz The ISE method is widely used for determining inorganic fluoride in water and biological samples. nih.govcdc.gov

| Technique | Analyte(s) | Matrix | Reported Detection Limit |

|---|---|---|---|

| On-line SPE-HPLC | Aniline, Nitroanilines | Tap & Pond Water | 0.005–0.02 µg/L |

| Fluorimetric Method (with SPE & derivatization) | Aniline, Toluidine, Chloroaniline | Environmental Water | 6–30 ng/L |

| GC-MS (with derivatization) | Aniline | Serum | 0.1 mg/L |

| Oscillopolarographic Titration | Aniline | Environmental Water | Linear range starts at 8.37 x 10⁻⁴ mol/L |

| Ion-Selective Electrode (ISE) | Inorganic Fluoride | Water, Air, Urine | ~0.1 ppm (air dosimeter) |

Summary of analytical methods used for aniline, its derivatives, and fluoride in various matrices. thermofisher.comresearchgate.netcdc.gov

常见问题

Q. What are the recommended synthetic routes for 2-methoxy-N-(2,2,2-trifluoroethyl)aniline?

- Methodological Answer : Synthesis typically involves nucleophilic substitution. A common approach is reacting 2-methoxyaniline with 2,2,2-trifluoroethyl iodide or bromide under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates alkylation of the aniline nitrogen. Reaction progress can be monitored via TLC, and purification achieved through column chromatography or recrystallization .

- Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of the trifluoroethyl halide.

- Optimize reaction time to avoid over-alkylation or byproduct formation.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm, singlet), and trifluoroethyl -CH₂- (δ ~3.5–4.0 ppm, quartet).

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the -CF₃ group.

- Mass Spectrometry : Molecular ion peak at m/z 205.17 (C₉H₁₀F₃NO) with fragmentation patterns consistent with loss of -OCH₃ or -CF₃CH₂ groups .

- Validation : Compare spectral data with structurally similar compounds (e.g., 4-methoxy-N-(2,2,2-trifluoroethyl)aniline) to confirm substituent positioning .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties?

- Methodological Answer :

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing (-I effect), reducing the electron density on the aniline nitrogen and lowering its basicity. This can be quantified via pKa measurements (estimated pKa ~3–4, compared to unsubstituted aniline’s pKa ~4.6) .

- Steric Effects : The trifluoroethyl group introduces moderate steric hindrance, potentially affecting reaction kinetics in catalytic processes (e.g., Pd-catalyzed couplings). Computational studies (DFT) can model spatial interactions .

- Experimental Design :

- Compare reaction rates with analogs (e.g., N-ethyl vs. N-trifluoroethyl derivatives) in SNAr or cross-coupling reactions.

- Use Hammett constants (σₘ) to correlate substituent effects with reactivity .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

- Methodological Answer :

- Key Challenges :

Byproduct Formation : Competing O-alkylation of the methoxy group or di-alkylation of the amine.

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to toluene/water biphasic systems for easier separation.

Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency under mild conditions .

Retrosynthesis Analysis